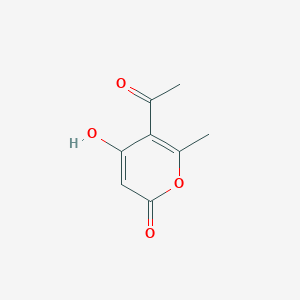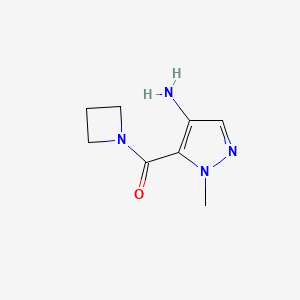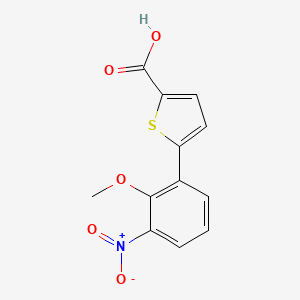
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- is a heterocyclic compound that belongs to the pyranone family. It is characterized by a six-membered ring containing one oxygen atom and a ketone group. This compound is known for its diverse biological activities and is used in various scientific research fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of malonyl chloride with methyl acetoacetate yields 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- in a 58% yield . Another method involves the reaction of stable ketenes with dicarbonyl compounds .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- typically involves the use of multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions. These reactions often use substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyranones and pyrimidines. For example, the reaction with phenylglyoxal hydrate and 1,3-dimethylbarbituric acid yields a pyrimidine derivative .
Applications De Recherche Scientifique
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- involves its interaction with specific molecular targets. For instance, it inhibits the InhA enzyme, which is involved in the type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This inhibition disrupts the synthesis of the mycobacterial cell wall, leading to the death of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: This compound is structurally similar and shares similar biological activities.
2-Acetylbutyrolactone: Another related compound with similar synthetic routes and applications.
Uniqueness
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- is unique due to its specific inhibitory action on the InhA enzyme, making it a promising candidate for antitubercular drug development .
Propriétés
Formule moléculaire |
C8H8O4 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
5-acetyl-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C8H8O4/c1-4(9)8-5(2)12-7(11)3-6(8)10/h3,10H,1-2H3 |
Clé InChI |
ZJUDDTBXZZUHKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=O)O1)O)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-](/img/structure/B8594802.png)




![N-(3-bromophenyl)-6-methoxypyrido[3,4-d]pyrimidin-4-amine](/img/structure/B8594852.png)


